(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties and reactivity
Mechanism of Action
Target of Action
Chalcones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets due to their structural versatility .
Mode of Action
Chalcones generally interact with their targets through their α,β-unsaturated ketone moiety, which is a reactive keto-ethylenic group . This group can undergo various chemical reactions, contributing to the wide range of biological activities exhibited by chalcones .
Biochemical Pathways
Chalcones have been reported to influence several biochemical pathways due to their antimicrobial, antifungal, antitumor, antioxidant, anti-inflammatory, and antidiabetic properties .
Pharmacokinetics
The pharmacokinetic properties of chalcones can vary widely depending on their specific chemical structure .
Result of Action
It has been reported that the compound shows moderate antimicrobial activity , suggesting that it may exert its effects by interacting with microbial cells.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of chalcones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chlorobenzaldehyde and 2-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcone derivatives.
Scientific Research Applications
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)-2-propen-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
Uniqueness
(2E)-1,3-Bis(2-chlorophenyl)prop-2-en-1-one is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-1,3-bis(2-chlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-3-1-5-11(13)9-10-15(18)12-6-2-4-8-14(12)17/h1-10H/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFGZLAHCFWVMO-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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